Tenuiorin Inhibits 5-Lipoxygenase 1.43-Fold More Potently Than Methyl Orsellinate
In a direct head-to-head assay using 5-lipoxygenase from porcine leucocytes, tenuiorin displayed an IC₅₀ of 41.6 µM, compared to 59.6 µM for its monomeric building block methyl orsellinate [1].
| Evidence Dimension | 5-Lipoxygenase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Tenuiorin IC₅₀ = 41.6 µM |
| Comparator Or Baseline | Methyl orsellinate IC₅₀ = 59.6 µM |
| Quantified Difference | Tenuiorin is 1.43-fold more potent; ΔIC₅₀ = 18.0 µM |
| Conditions | 5-Lipoxygenase from porcine leucocytes; in vitro enzyme inhibition assay |
Why This Matters
When screening for 5-LOX-dependent anti-inflammatory activity, tenuiorin provides a significantly lower IC₅₀ than its monomeric counterpart, reducing the effective concentration by approximately 30% and offering a wider working window.
- [1] Ingólfsdóttir K, Gudmundsdóttir GF, Ogmundsdóttir HM, Paulus K, Haraldsdóttir S, Kristinsson H, Bauer R. Effects of tenuiorin and methyl orsellinate from the lichen Peltigera leucophlebia on 5-/15-lipoxygenases and proliferation of malignant cell lines in vitro. Phytomedicine. 2002 Oct;9(7):654-8. PMID: 12487331. View Source
